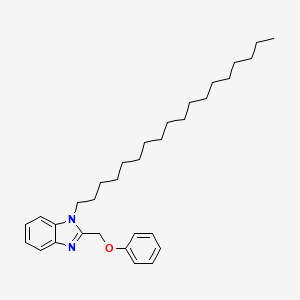

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole

Description

1-Octadecyl-2-(phenoxymethyl)-1H-benzimidazole is a synthetic benzimidazole derivative characterized by a long alkyl chain (octadecyl) at position 1 and a phenoxymethyl group at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications.

Properties

IUPAC Name |

1-octadecyl-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-34-31-26-21-20-25-30(31)33-32(34)28-35-29-23-18-17-19-24-29/h17-21,23-26H,2-16,22,27-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPSLGMFDXLYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the octadecyl and phenoxymethyl groups through alkylation and etherification reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, chloroform, and dimethyl sulfoxide. Reaction conditions such as temperature and pH are optimized based on the desired reaction.

Scientific Research Applications

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkyl Chains

- 1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one (): Substituents: Dodecyl (C12H25) at position 1. Properties: The dodecyl chain induces distinct crystallographic parameters (e.g., unit cell symmetry) compared to shorter chains (e.g., octyl or nonyl), highlighting how alkyl chain length modulates solid-state packing. Synthesis: Reacts 1H-benzimidazol-2-one with dodecyl bromide using tetra-n-butylammonium bromide as a catalyst, similar to methods for the target compound but with a shorter alkyl halide .

- 1-Octyl-1H-benzimidazol-2(3H)-one (): Substituents: Octyl (C8H17) at position 1.

Derivatives with Phenoxymethyl Groups

- Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl] acetate (): Substituents: Ethyl acetate at position 1, phenoxymethyl at position 2. Activity: While biological data are absent, the phenoxymethyl group is retained, suggesting shared synthetic strategies. Yield (70%) and mild reaction conditions (room temperature, acetone solvent) align with benzimidazole alkylation trends .

- 1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole (): Substituents: 3-(4-Chlorophenoxy)propyl at position 1, phenoxymethyl at position 2.

Bioactive Benzimidazoles

- N-Phenyl-4-dimethylamino-substituted benzimidazole (): Substituents: N-phenyl and 4-dimethylamino groups on the phenyl ring. Activity: Exhibits Sirtuin inhibitory activity (IC50 = 26.85–54.21 mM), demonstrating how electron-donating groups (e.g., dimethylamino) modulate enzyme interactions. The absence of such groups in the target compound may limit similar activity .

- Halogen-Substituted Derivatives (): Examples: Compounds 1d, 2d, and 4b with chloro/nitro groups. Activity: Show anticancer activity against HepG2, MDA-MB-231, and C26 cell lines. Halogens enhance polarity and hydrogen-bonding capacity, contrasting with the nonpolar octadecyl chain in the target compound .

Data Tables

Discussion of Key Findings

- Synthetic Flexibility: Benzimidazoles are highly tunable; alkylation and aryl substitution (e.g., phenoxymethyl) are well-established, enabling diverse derivatives .

- Electron-withdrawing groups (e.g., chloro) or aromatic systems (e.g., phenoxymethyl) improve binding to hydrophobic pockets or π-rich targets .

- Gaps in Knowledge: The target compound’s biological activity remains uncharacterized in the provided evidence.

Biological Activity

1-Octadecyl-2-(phenoxymethyl)-1H-benzimidazole is a synthetic compound that has garnered interest in various biological research fields due to its unique chemical structure and potential therapeutic applications. This compound belongs to the benzimidazole class, which is known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₃₁H₃₉N₂O

- Molecular Weight : 469.65 g/mol

- Structural Features :

- A long alkyl chain (octadecyl) that enhances lipophilicity.

- A phenoxymethyl group that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds within the benzimidazole family exhibit significant antimicrobial properties. Specifically, studies on derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. This property is particularly valuable in treating chronic inflammatory diseases like rheumatoid arthritis.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been explored in various studies. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Case Study: Anticancer Effects

A study investigating the effects of various benzimidazole derivatives on cancer cell lines revealed that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : The treatment with this compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Receptor Modulation : Potential interaction with various cellular receptors could modulate signaling pathways related to inflammation and cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.